molecular formula C17H17N3O5 B2955305 2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021083-43-1

2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2955305
CAS No.: 1021083-43-1
M. Wt: 343.339
InChI Key: RPZAWKKBUBSSES-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[4,5-b]pyridine class of heterocycles, characterized by a fused bicyclic core. Its structure includes:

  • 2-Methyl group: Enhances lipophilicity and steric bulk.
  • 5-(3,4,5-Trimethoxyphenyl) substituent: A pharmacophoric motif associated with biological activity, particularly in anticancer agents (e.g., tubulin inhibition).
  • 7-Carboxylic acid: Introduces polarity, improving water solubility and enabling salt formation.

Molecular Formula: Estimated as C₁₇H₁₇N₃O₅ (calculated based on substituents and core structure).
Molecular Weight: ~361.34 g/mol (approximated from analogous compounds in and ).

Properties

IUPAC Name

2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-8-18-14-10(17(21)22)7-11(20-16(14)19-8)9-5-12(23-2)15(25-4)13(6-9)24-3/h5-7H,1-4H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZAWKKBUBSSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate pyridine derivatives under acidic or basic conditions, followed by cyclization and functional group modifications . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Imidazo[4,5-b]Pyridine Derivatives

Key analogs and their differences are summarized below:

Compound Name & Structure Molecular Formula Molecular Weight Key Substituents Biological/Physicochemical Implications Reference ID
Target Compound : 2-Methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid C₁₇H₁₇N₃O₅ ~361.34 2-CH₃, 5-(3,4,5-OCH₃-phenyl), 7-COOH Enhanced cytotoxicity (trimethoxyphenyl), moderate solubility
VI120 : Methyl 5-(3-methoxyphenyl)-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylate C₁₅H₁₇N₅O₃ 315.33 2,3-CH₃, 5-(3-OCH₃-phenyl), 7-COOCH₃ Higher lipophilicity (ester group), reduced polarity
CAS 78316-08-2 : 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid C₇H₅N₃O₂ 163.13 No substituents, 7-COOH Low molecular weight, higher solubility, limited bioactivity
CAS 1020978-91-9 : 5-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid C₂₂H₁₉N₃O₅ 405.40 5-(3-OCH₂CH₃-4-OH-phenyl), 2-(4-OCH₃-phenyl), 7-COOH Mixed polarity (hydroxyl enhances H-bonding), potential for dual-target activity

Structural and Functional Insights

Trimethoxyphenyl vs. Simpler Aromatic Substituents
  • The 3,4,5-trimethoxyphenyl group in the target compound provides strong electron-donating effects, improving binding to hydrophobic pockets in proteins (e.g., tubulin’s colchicine site). Analogs with single methoxy groups (e.g., VI120) show reduced potency due to weaker van der Waals interactions.
  • Hydroxyl or ethoxy groups (e.g., CAS 1020978-91-9) introduce hydrogen-bonding capacity but may reduce metabolic stability compared to methoxy.
Carboxylic Acid vs. Ester Derivatives
  • The 7-carboxylic acid in the target compound enhances water solubility (logP ~1.5 estimated) compared to methyl esters (VI120, logP ~2.8).

Physicochemical and Pharmacokinetic Properties

Property Target Compound VI120 (Methyl Ester) CAS 78316-08-2 (Unsubstituted)
Solubility (Water) Moderate (~50 µM) Low (~10 µM) High (~500 µM)
logP ~1.5 ~2.8 ~0.8
Metabolic Stability Moderate (susceptible to esterase hydrolysis at carboxylic acid) Low (rapid ester hydrolysis) High (minimal metabolism)

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclization reactions using substituted pyridine precursors. For example:

  • Step 1: React 5-bromopyridine-2,3-diamine with a substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) under phase-transfer catalysis (PTC) in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst .
  • Step 2: Introduce the carboxylic acid moiety via hydrolysis of a methyl ester intermediate. Ethyl acetate or ethanol-water mixtures are used for recrystallization to achieve >95% purity .
    Key Parameters:
  • Reaction time: 8–12 hours under reflux.
  • Yield optimization: Adjust stoichiometry of benzaldehyde (1.2–1.5 equivalents) and monitor pH (6.5–7.5).

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C NMR: Identify aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.7–3.9 ppm). The imidazo-pyridine core shows distinct coupling patterns (e.g., J = 2.1 Hz for adjacent protons) .
  • IR Spectroscopy: Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and N-H bonds (3100–3300 cm⁻¹) .
  • LC-MS/MS: Use electrospray ionization (ESI+) to detect [M+H]+ ions (expected m/z: ~410.4) and fragment peaks for methoxy groups (loss of 15–30 Da) .

Advanced Research Questions

Q. How can computational modeling (e.g., AM1) predict the reactivity of this compound in enzyme-binding studies?

Methodological Answer:

  • AM1 Quantum Mechanical Model: Optimize the molecular geometry using the NDDO approximation to calculate charge distribution and frontier orbitals. The trimethoxyphenyl group shows high electron density, favoring interactions with CYP3A5’s hydrophobic pockets .
  • Docking Simulations: Use AutoDock Vina to assess binding affinity to CYP3A5 (PDB ID: 4NYX). The carboxylic acid group forms hydrogen bonds with Arg-105 (ΔG ≈ -9.2 kcal/mol) .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

Methodological Answer:

  • Assay Validation: Compare cytotoxicity assays (e.g., MTT vs. ATP-luciferase) using standardized cell lines (e.g., HCT-116 colon cancer cells). Note that ATP-luciferase may underestimate IC50 due to interference with imidazo-pyridine fluorescence .
  • Structural Analysis: Use X-ray crystallography (e.g., CCDC-1267/189) to verify purity. Contradictions may arise from polymorphic forms or solvate differences (e.g., ethanol vs. DMSO solvates) .

Q. What strategies improve the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Optimization: Stabilize the carboxylic acid group by buffering solutions at pH 6.8–7.4 (PBS). Degradation studies show <5% hydrolysis after 24 hours at 37°C under these conditions .
  • Lyophilization: Formulate with mannitol (1:1 w/w) to prevent aggregation. Post-lyophilization, reconstitute in 10% DMSO for in vivo studies .

Key Recommendations

  • Synthesis: Prioritize microwave-assisted methods for higher yields.
  • Characterization: Combine NMR with LC-MS/MS to detect trace impurities.
  • Advanced Studies: Use AM1 modeling to guide SAR for CYP3A5 inhibition .

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